2,3-diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene
Overview
Description
2,3-Diphenyl-1,4-diazaspiro[44]nona-1,3-diene is a heterocyclic compound characterized by a spirocyclic structure that includes two phenyl groups and a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene typically involves a Michael addition/cyclization sequence. One common method includes the reaction of alkyl isocyanide with acetylenic ester zwitterionic adducts and various pyrazolone derivatives. This process leads to the formation of the desired spirocyclic compound in moderate to good yields . The reaction conditions often involve refluxing in dry benzene with triethylamine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms and products are not extensively documented.
Reduction: Voltammetric reduction using dissolving metals has been reported.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Triethylamine is commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield partially or fully reduced spirocyclic compounds, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,3-Diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene exerts its effects is not fully understood. its interactions with various molecular targets and pathways are of interest. The spirocyclic structure may allow it to interact with enzymes or receptors in unique ways, potentially leading to novel biological activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: Similar in structure but with a different ring size.
1,2-Diazaspiro[4.4]nona-2,8-diene-6-one: Another spirocyclic compound with different functional groups.
Uniqueness
2,3-Diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene is unique due to its specific spirocyclic structure and the presence of two phenyl groups. This combination of features makes it a valuable compound for various research applications, particularly in the synthesis of new heterocyclic compounds and the study of their properties.
Properties
IUPAC Name |
2,3-diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-3-9-15(10-4-1)17-18(16-11-5-2-6-12-16)21-19(20-17)13-7-8-14-19/h1-6,9-12H,7-8,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLDICVUVLWJKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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